1-(5-Chloro-2-methylphenyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine
Description
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(2-methoxy-5-propan-2-ylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O3S/c1-15(2)17-6-8-20(27-4)21(13-17)28(25,26)24-11-9-23(10-12-24)19-14-18(22)7-5-16(19)3/h5-8,13-15H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDCIPAOSUMEEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methylphenyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine typically involves multiple steps. One common method involves the reaction of 5-chloro-2-methylphenylpiperazine with 5-isopropyl-2-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methylphenyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-(5-Chloro-2-methylphenyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Piperazine-Attached Phenyl Group
- 1-(2,5-Dichlorophenyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine (CAS 1903397-61-4): Differs by replacing the 5-chloro-2-methylphenyl group with a 2,5-dichlorophenyl substituent.
1-(5-Chloro-2-methylphenyl)-4-(mesitylsulfonyl)piperazine (CAS 497060-66-9):
The benzenesulfonyl group is substituted with a mesityl (2,4,6-trimethylphenyl) group. This increases steric bulk, which may reduce membrane permeability but improve metabolic stability compared to the target compound’s 2-methoxy-5-isopropyl substituents .
Variations in the Sulfonyl Group
- 4-(5-Chloro-2-methylphenyl)-1-((4-(isopropoxy)phenyl)sulfonyl)piperazine (CAS 1024523-02-1): The benzenesulfonyl group has an isopropoxy substituent at position 4 instead of methoxy (position 2) and isopropyl (position 5).
1-(5-Chloro-2-methylphenyl)-4-[(3-methylphenyl)sulfonyl]piperazine (CAS 825608-49-9):
Features a 3-methylphenylsulfonyl group. The meta-methyl substituent may create steric hindrance, reducing binding efficiency compared to the target compound’s para-oriented isopropyl group .
Functional Group Replacements
Melting Points and Solubility
- Melting points for analogous piperazine derivatives range from 53.6°C to 118.6°C (e.g., compound 25 in ). The target compound’s melting point is expected to fall within this range, influenced by the balance of polar (sulfonyl) and nonpolar (isopropyl) groups .
- Solubility in organic solvents (e.g., dichloromethane, ethyl acetate) is likely moderate, as seen in synthesis protocols using these solvents for extraction and purification .
Biological Activity
1-(5-Chloro-2-methylphenyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine, a complex organic compound, is classified within the piperazine derivatives known for their diverse pharmacological properties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 422.97 g/mol. The compound features a piperazine core substituted with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 422.97 g/mol |
| CAS Number | 695174-63-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The sulfonyl group and the aromatic substitutions facilitate binding to these targets, modulating their activity. The exact pathways can vary based on the biological context.
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains.
Anticancer Properties
In vitro studies have demonstrated that this compound may possess anticancer activity. For instance, it has been evaluated against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The structure-activity relationship (SAR) analyses suggest that specific substitutions on the piperazine ring enhance its cytotoxic effects.
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been investigated using assays that measure the inhibition of pro-inflammatory cytokine production. The results indicate that this compound may reduce inflammation markers effectively.
Case Studies
- Antimicrobial Study : A study published in the Asian Journal of Chemistry highlighted the synthesis of related piperazine compounds and their evaluation against bacterial strains such as Staphylococcus aureus and Escherichia coli. The synthesized compounds exhibited significant antibacterial activity, suggesting potential therapeutic applications in treating infections .
- Anticancer Research : A series of experiments conducted on various cancer cell lines revealed that derivatives of this compound could inhibit tumor growth significantly. The study noted that compounds with a similar structure showed enhanced efficacy compared to standard chemotherapeutic agents .
- Anti-inflammatory Evaluation : Research focused on evaluating the anti-inflammatory properties using heat-induced protein denaturation techniques found that related compounds demonstrated superior anti-inflammatory effects compared to conventional drugs like diclofenac sodium .
Q & A
Q. What are the key synthetic steps for preparing 1-(5-Chloro-2-methylphenyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves:
Sulfonylation: Reacting the piperazine core with a sulfonyl chloride derivative under basic conditions (e.g., using triethylamine in dichloromethane) .
Substitution: Introducing the chlorinated aromatic moiety via nucleophilic aromatic substitution or coupling reactions .
Purification: High-performance liquid chromatography (HPLC) or recrystallization to isolate the product .
Optimization Strategies:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for sulfonylation .
- Temperature Control: Maintain 50–70°C during sulfonylation to balance reactivity and side-product formation .
- Catalysts: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions .
Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR identifies protons on the piperazine ring (δ 2.5–3.5 ppm) and aromatic substituents (δ 6.5–8.0 ppm) .
- 13C NMR confirms sulfonyl (δ ~110–120 ppm) and methoxy groups (δ ~55 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 419.12 for C21H25ClN2O3S) .
- Infrared (IR) Spectroscopy: Detects sulfonyl S=O stretches (~1350–1150 cm⁻¹) .
Q. What are common impurities encountered during synthesis, and how can they be mitigated?
Methodological Answer:
- By-Products:
- Mitigation:
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve discrepancies in reported biological activities of similar piperazine derivatives?
Methodological Answer:
- Functional Group Variation: Systematically modify substituents (e.g., replace methoxy with ethoxy) and assess binding affinity to targets like serotonin receptors .
- In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets, correlating with in vitro assay data .
- Data Normalization: Compare IC50 values under standardized assay conditions (e.g., pH 7.4, 37°C) to minimize variability .
Q. How should researchers design experiments to evaluate the compound’s interaction with biological targets?
Methodological Answer:
Q. What experimental approaches can elucidate the impact of solvent polarity on reaction yield and selectivity?
Methodological Answer:
- Design of Experiments (DoE): Vary solvents (e.g., toluene, acetonitrile, THF) and measure yield via HPLC .
- Kinetic Studies: Monitor reaction progress under different solvent conditions using in situ IR spectroscopy .
- Computational Analysis: Calculate solvent polarity indices (e.g., Kamlet-Taft parameters) and correlate with yield .
Data Contradiction Analysis
Q. How to address conflicting reports on the metabolic stability of sulfonyl-piperazine derivatives?
Methodological Answer:
- In Vitro Metabolism: Use liver microsomes (human/rat) with LC-MS/MS to identify metabolite profiles .
- Cross-Study Comparisons: Normalize data using intrinsic clearance (Clint) values and account for species differences .
- CYP Enzyme Inhibition Assays: Test interactions with CYP3A4/2D6 to identify enzyme-specific degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
